Cross-dehydrogenative coupling reactions between arenes (C–H) and carboxylic acids (O–H): a straightforward and environmentally benign access to O-aryl esters
RSC Advances Pub Date: 2019-05-31 DOI: 10.1039/C9RA01941C
Abstract
Transition-metal catalyzed cross-dehydrogenative-coupling reactions encompass highly versatile and atom economical methods for the construction of various carbon–carbon and carbon–heteroatom bonds by combining two C(X)–H (X = heteroatom) bonds. Along this line, direct acyloxylation of C–H bonds with carboxylic acids has emerged as a powerful and green approach for the synthesis of structurally diverse esters. In this focus-review we will describe recent progress in direct esterification of aromatic C–H bonds with special emphasis on the mechanistic features of the reactions. Literature has been surveyed until the end of February 2019.
![Graphical abstract: Cross-dehydrogenative coupling reactions between arenes (C–H) and carboxylic acids (O–H): a straightforward and environmentally benign access to O-aryl esters](http://scimg.chem960.com/usr/1/C9RA01941C.jpg)
![Cross-dehydrogenative coupling reactions between arenes (C–H) and carboxylic acids (O–H): a straightforward and environmentally benign access to O-aryl esters](https://scimg.chem960.com/usr/1/C9RA01941C.jpg)
Recommended Literature
- [1] Monoclinic dibismuth tetraoxide (m-Bi2O4) for piezocatalysis: new use for neglected materials†
- [2] Chemical determination of magnesium in cast iron
- [3] Spectrophotometric method for the determination of trace levels of nitrite in waters
- [4] Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering†
- [5] Proceedings of the Society for Analytical Chemistry
- [6] Abnormal low-temperature behavior of a continuous photocurrent in Bi2S3 nanowires†
- [7] TiGa–VN complexes in GaN: a new prospect of carrier mediated ferromagnetism
- [8] Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature†
- [9] General discussion
- [10] Back cover
![RSC Advances](https://scimg.chem960.com/usr/1/RA012008.jpg)
Journal Name:RSC Advances
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 155535-23-2